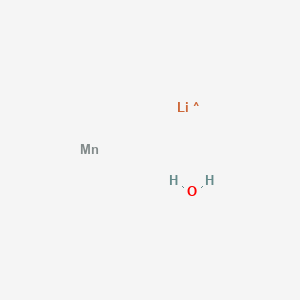
CID 9793692
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium manganese oxide (Li2MnO3) is a lithium-rich layered oxide that has garnered significant attention as a potential cathode material for lithium-ion batteries. This compound is known for its high specific capacity and stability, making it a promising candidate for next-generation energy storage solutions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Lithium manganese oxide can be synthesized through various methods, including solid-state reactions, sol-gel processes, and hydrothermal synthesis. One common method involves mixing manganese dioxide (MnO2), manganese acetate (Mn(CH3COO)2·4H2O), lithium hydroxide (LiOH·H2O), and sodium hydroxide (NaOH) in deionized water. This mixture is then subjected to hydrothermal conditions in a dynamic autoclave with stirring .
Industrial Production Methods: In industrial settings, the production of lithium manganese oxide often involves high-temperature solid-state reactions. The precursors, such as lithium carbonate (Li2CO3) and manganese oxide (MnO2), are mixed and calcined at elevated temperatures to form the desired compound. The process parameters, including temperature and duration, are optimized to achieve high purity and crystallinity .
Analyse Chemischer Reaktionen
Types of Reactions: Lithium manganese oxide undergoes various chemical reactions, including oxidation, reduction, and ion exchange. During the charging and discharging cycles in lithium-ion batteries, the compound experiences reversible redox reactions involving lithium ions and manganese ions .
Common Reagents and Conditions: Typical reagents used in reactions with lithium manganese oxide include lithium salts, acids, and bases. For instance, acid leaching can be employed to extract lithium from the compound, while bases like sodium hydroxide are used in the synthesis process .
Major Products Formed: The major products formed from the reactions of lithium manganese oxide depend on the specific conditions and reagents used. For example, during the charging process in batteries, lithium ions are intercalated into the compound, forming lithium-rich phases .
Wissenschaftliche Forschungsanwendungen
Lithium manganese oxide has a wide range of scientific research applications, particularly in the field of energy storage. It is extensively studied as a cathode material for lithium-ion batteries due to its high specific capacity and stability. Additionally, the compound is explored for its potential use in lithium recovery from aqueous solutions, making it valuable for sustainable energy technologies .
In the field of chemistry, lithium manganese oxide is used as a precursor for synthesizing other manganese-based compounds. Its unique properties also make it a subject of interest in materials science research, where it is investigated for its structural and electronic characteristics .
Wirkmechanismus
The mechanism of action of lithium manganese oxide in lithium-ion batteries involves the intercalation and de-intercalation of lithium ions. During the charging process, lithium ions are inserted into the crystal lattice of the compound, leading to the reduction of manganese ions. Conversely, during discharge, lithium ions are extracted, resulting in the oxidation of manganese ions .
The stability and electronic structure of lithium manganese oxide play a crucial role in its performance. The compound’s high crystallinity and few structural defects contribute to its inertness and stability, even under high potential conditions .
Vergleich Mit ähnlichen Verbindungen
- Lithium cobalt oxide (LiCoO2)
- Lithium nickel manganese cobalt oxide (LiNiMnCoO2)
- Lithium iron phosphate (LiFePO4)
- Lithium manganese oxide spinel (LiMn2O4)
Lithium manganese oxide’s unique combination of high capacity, stability, and cost-effectiveness makes it a promising candidate for various applications in energy storage and beyond .
Eigenschaften
Molekularformel |
H2LiMnO |
|---|---|
Molekulargewicht |
79.9 g/mol |
InChI |
InChI=1S/Li.Mn.H2O/h;;1H2 |
InChI-Schlüssel |
KYJLLCBGPZNUCT-UHFFFAOYSA-N |
Kanonische SMILES |
[Li].O.[Mn] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


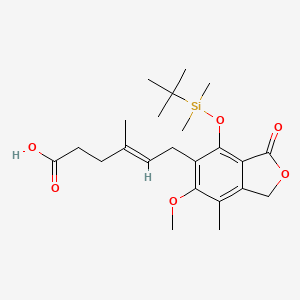
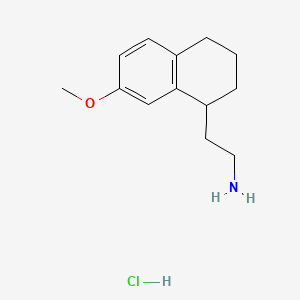
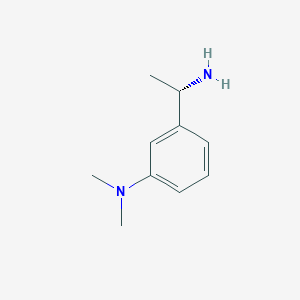
![[C1MIm]TfAc](/img/structure/B15132141.png)
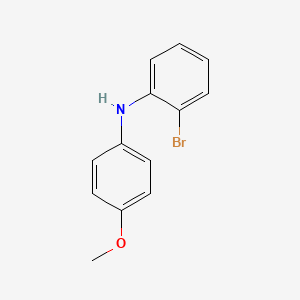
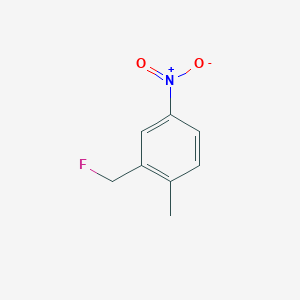
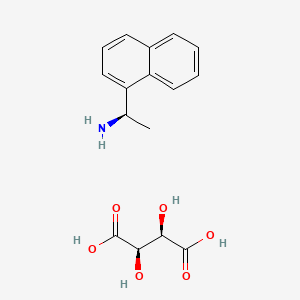
![Pyrrolo[3,4-c]pyrrole-1,4-dione, 3,6-bis(5-bromo-2-thienyl)-2,5-didecyl-2,5-dihydro-](/img/structure/B15132158.png)
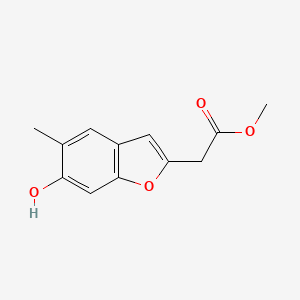

![8-bromo-1-methyl-1H-imidazo[4,5-c]quinolin-2(3H)-one](/img/structure/B15132181.png)
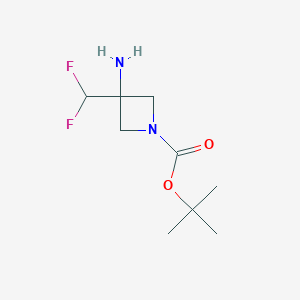
![1-Methoxypyrido[2,3-b]indole;methyl hydrogen sulfate](/img/structure/B15132189.png)

